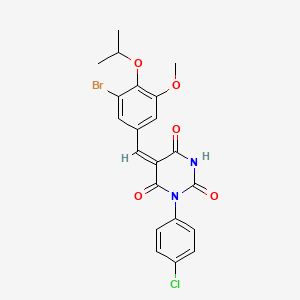
1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine (also known as MTMA) is a synthetic compound that belongs to the class of piperazine derivatives. MTMA has been gaining attention in scientific research due to its potential therapeutic applications in the field of neuroscience.
Wirkmechanismus
MTMA acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. It also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This dual mechanism of action is thought to contribute to its potential therapeutic effects in the treatment of psychiatric and neurodegenerative disorders.
Biochemical and Physiological Effects:
MTMA has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTMA in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on MTMA. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MTMA and its potential side effects.
Synthesemethoden
The synthesis of MTMA involves the reaction of 1-(2-adamantyl)piperazine with 4-methylcyclohexyl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of MTMA. The purity of the synthesized compound can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MTMA has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. MTMA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2/c1-15-2-4-20(5-3-15)22-6-8-23(9-7-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h15-21H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLAGVUSFRKDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-(4-methylcyclohexyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B6120904.png)
![9-hydroxy-5-(4-methylphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6120912.png)
![4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B6120940.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![ethyl 1-[(2-hydroxy-6-methyl-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6120952.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![2-{1-benzyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6120962.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)
![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6120981.png)
![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
![3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)